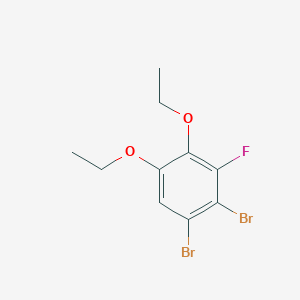

![molecular formula C18H11BrClN3 B2357867 7-(4-溴苯基)-4-氯-5-苯基-7H-吡咯并[2,3-d]嘧啶 CAS No. 220835-26-7](/img/structure/B2357867.png)

7-(4-溴苯基)-4-氯-5-苯基-7H-吡咯并[2,3-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

科学研究应用

抗癌活性

已经探索了7-取代的-5-(1H-吲哚-3-基)四唑并[1,5-a]嘧啶-6-腈的合成,并且几种衍生物显示出有效的抗癌作用。值得注意的是,化合物4h、4b、4c、4i和4a对人结肠癌细胞系(HCT-116)和人肺癌细胞系(A549)表现出显著活性 。这些发现突出了该化合物作为抗癌剂的潜力。

抗炎特性

虽然没有直接研究7-(4-溴苯基)-4-氯-5-苯基-7H-吡咯并[2,3-d]嘧啶,但相关嘧啶类似物已被研究其抗炎作用。将特定部分整合到嘧啶结构中可以增强其抗炎活性 。

DNA结合和选择性

与我们的化合物结构相关的双阳离子二芳基嘧啶,已被研究其DNA结合特性。通过仔细地操控结构,可以开发出高度选择性DNA的分子 。

抗病毒应用

鉴于吲哚支架在抗病毒药物中的普遍性,探索我们化合物的抗病毒活性可能是值得的。吲哚构建的杂环化合物通常表现出有希望的抗病毒特性 。

其他药理活性

吲哚类杂环,包括四唑和嘧啶亚结构,具有多种药理学应用。这些包括抗疟疾、抗高血压和抗结核活性 。在这些情况下调查我们化合物的效应可能会产生有价值的见解。

作用机制

Target of Action

The compound 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily targeted towards adenosine kinase (AK) . AK is a key intracellular enzyme that regulates intra- and extracellular concentrations of adenosine, an endogenous neuromodulator, antinociceptive, and anti-inflammatory autocoid .

Mode of Action

The compound acts as a potent inhibitor of AK . By inhibiting AK, it selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . This interaction with its target results in the suppression of nociception and inflammation .

Biochemical Pathways

The compound affects the biochemical pathways related to pain and inflammation. By inhibiting AK, it increases the concentration of adenosine, which then interacts with adenosine receptors to reduce cellular excitability at sites of tissue injury and inflammation . This leads to downstream effects such as the suppression of nociception and inflammation .

Result of Action

The compound’s action results in significant antinociceptive (pain-relieving) and anti-inflammatory effects . It has been found to be effective in various pain models in rats, including carrageenan-induced thermal hyperalgesia, the formalin test of persistent pain, and models of nerve injury-induced and diabetic neuropathic pain .

属性

IUPAC Name |

7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVKSCVVEBKSMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2357785.png)

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B2357792.png)

![methyl 2-(1-naphthamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2357793.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/no-structure.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)

![Ethyl 2-[4-(butylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2357799.png)

![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)

![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)